[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride - 1803588-55-7

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride

Catalog Number: EVT-1750247
CAS Number: 1803588-55-7
Molecular Formula: C10H26Cl3N3
Molecular Weight: 294.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Ligand development: [2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride can be incorporated into ligands designed to target specific receptors or enzymes. []
  • Structure-activity relationship studies: By modifying the structure of [2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, researchers can investigate the impact of specific structural features on biological activity. [, ]
  • Drug discovery: The compound serves as a starting point for the development of new drug candidates. [, , , ]
Synthesis Analysis
  • Mannich reactions: These reactions can be used to introduce aminomethyl groups onto a variety of substrates, including piperidine rings. []
  • Nucleophilic substitution reactions: The chlorine atom in 2,5-difluoro-4-chloro nitro benzene can be replaced by amines, including piperidine derivatives, to synthesize substituted anilines. []
  • Acylation reactions: These reactions can be used to introduce acyl groups onto amines, including those containing piperidine rings. []
Applications
  • Antimalarial activity: Several ruthenium and osmium complexes containing chloroquine analogue ligands with piperidine rings have demonstrated antiplasmodial activity. [, ]
  • Acetylcholinesterase inhibition: A hydroxypyridin‐4‐one derivative incorporating a benzylpiperidine scaffold showed promising acetylcholinesterase inhibition activity, suggesting potential for Alzheimer's disease treatment. []
  • Kappa opioid receptor antagonism: A quinoline derivative with a piperidine ring has been developed as a potent and selective kappa opioid receptor antagonist, indicating potential for treating migraine and mood disorders. []
  • Hsp70 inhibition: 4-aminopiperidine derivatives have been identified as low molecular weight Hsp70 inhibitors with antitumor activity against murine lymphocytic leukemia and melanoma. []

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine

Compound Description: This compound serves as a starting point for exploring structure-activity relationships (SAR) of conformationally constrained cis-3,6-disubstituted piperidine derivatives in the development of potent and selective dopamine transporter (DAT) inhibitors. []

Relevance: This compound shares the key structural feature of a piperidine ring with [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. Derivatization of this compound at the 3-position of the piperidine ring led to the exploration of substituted phenyl and heterocyclic derivatives, demonstrating the importance of the piperidine ring in binding to the DAT. This structural similarity makes it relevant to the target compound. []

cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues

Compound Description: This series of compounds, derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, explores SAR at the exocyclic N-atom at the 3-position of the piperidine ring for activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. []

Relevance: These analogues represent modifications to the piperidine ring structure also found in [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. The SAR study of these compounds revealed the significant impact of substitutions on the phenyl ring and heterocyclic moieties on DAT activity, highlighting the importance of the piperidine ring and its substituents in modulating transporter activity. []

(S,S)-(-)-19a

Compound Description: This compound, with the chemical name S,S-(-)-19a, is a specific enantiomer identified as the most potent DAT inhibitor among the tested cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues. It exhibits high potency for DAT (IC50 = 11.3 nM) and displays greater selectivity for DAT compared with SERT and NET. []

Relevance: This enantiomer further emphasizes the importance of specific structural modifications to the piperidine ring, as seen in [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, for achieving potent and selective DAT inhibition. The high potency and selectivity of this enantiomer underscore the potential of structurally optimized piperidine derivatives as effective therapeutic agents. []

GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

Compound Description: This compound is a known high-affinity DAT inhibitor used as a reference compound for comparing the potency of novel DAT inhibitors. []

Relevance: While not containing a piperidine ring, GBR 12909 serves as a benchmark for the potency of novel DAT inhibitors, including those containing a piperidine ring like [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. Comparing the activity of structurally diverse DAT inhibitors provides valuable insights for the development of new therapeutic agents targeting this transporter. []

((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

Compound Description: This compound was synthesized and evaluated as a potential acetylcholinesterase (AChE) inhibitor. Although exhibiting weaker inhibition compared to the standard drug donepezil, it showed promising AChE inhibition activity and favorable predicted pharmacokinetic properties, including gastrointestinal absorption and blood-brain barrier permeability. []

Relevance: This compound, similar to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, features a piperidine ring as a central structural motif. Molecular docking and dynamics simulation studies revealed that the benzyloxy moiety in VIId plays a similar role to the benzylpiperidine moiety in donepezil for binding to the active site residues of AChE. This suggests that the piperidine ring in both compounds plays a significant role in their interaction with AChE. []

Donepezil

Compound Description: Donepezil is a clinically used AChE inhibitor for treating Alzheimer's disease. []

Relevance: Donepezil serves as a reference compound in the development of novel AChE inhibitors. Its structural features, including the benzylpiperidine moiety, provide insights for designing new AChE inhibitors, such as the compound VIId, which shares a similar piperidine ring structure with [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. []

2-[4-(1-chloro-2,2,6,6-tetramethyl-piperidin-4-yloxymethyl)-[1,2,3]triazol-1-yl]-ethyl-dodecyl-dimethyl-ammonium chloride (6a)

Compound Description: This composite biocide combines a tetramethylpiperidine-based N-chloramine with a quaternary ammonium compound (QAC). It exhibits excellent antibacterial activity against various bacteria, even in the presence of high protein fluids, addressing a limitation of traditional N-chloramines and QACs. []

Relevance: The presence of the tetramethylpiperidine moiety in this compound highlights the structural relevance to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. Both compounds share the piperidine ring system, emphasizing its versatility in various chemical contexts, from biocides to potential pharmaceutical agents. []

PC-25 (N-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride), PC-37 (7-methoxy-N-(2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethyl)-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride) and PC-48 (N-(2-{4-[(3-bromophenyl) methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride)

Compound Description: These three compounds are novel anti-Alzheimer's disease (AD) drugs designed based on the cholinergic hypothesis of AD. They exhibit potent acetylcholinesterase (AChE) inhibition activity, with PC-37 showing the highest inhibition efficiency among the three. []

Relevance: While these compounds don't share a direct piperidine structure with [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, they provide an example of how other nitrogen-containing heterocycles, in this case, piperazine, can be incorporated into drug designs targeting neurological diseases. Understanding the structure-activity relationship of these piperazine-based AChE inhibitors can inform the design of potential therapeutic applications for piperidine-containing compounds. []

Tacrine (THA) and Donepezil

Compound Description: These are known standard drugs used in the treatment of AD, primarily acting as AChE inhibitors. []

Relevance: These standard AD drugs serve as a comparison point for evaluating the efficacy of novel AD drugs, such as PC-25, PC-37, and PC-48, in inhibiting AChE. Although they do not contain a piperidine ring, they highlight the importance of developing new and effective AChE inhibitors for AD treatment. Their established clinical use provides a framework for understanding the potential therapeutic applications of compounds containing similar structural motifs, such as the piperidine ring found in [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. []

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)- N-(tetrahydro-2 H-pyran-4-yl)piperidin-4 amine (CYM-53093, BTRX-335140)

Compound Description: This compound is a potent and selective κ opioid receptor (KOR) antagonist currently in phase 1 clinical trials for neuropsychiatric disorders. It exhibits favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) and in vivo pharmacokinetic profiles, demonstrating medication-like duration of action in animal models. []

Relevance: This compound, like [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, contains a piperidine ring as a key structural element. The inclusion of piperidine in both compounds highlights its versatility in medicinal chemistry and its potential to contribute to desirable pharmacological properties such as potency, selectivity, and favorable pharmacokinetic profiles. []

N-(2-chlorobenzyl)-N-ethyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine (Compound 1), 4-((methyl(1-(2-(methylthio)pyrimidin-4-yl) piperidin-4-yl)amino)methyl) benzonitrile (Compound 2) and N-(2,6- dichlorobenzyl)-1-(1-(2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)-N-methylmethaneamine (Compound 3)

Compound Description: These compounds are low molecular weight inhibitors of the chaperone protein Hsp70, investigated for their antitumor activity in mouse models of lymphocytic leukemia and melanoma. []

Relevance: These compounds share the piperidine ring structure with [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. Their investigation as potential antitumor agents targeting Hsp70 showcases the diverse biological activities that can be associated with piperidine-containing compounds. []

[Ru(η(6)-cym)(L(1-8))Cl] (Ru-1-Ru-8, cym = p-cymene), [Os(η(6)-cym)(L(1-3,5,7))Cl] (Os-1-Os-3, Os-5, and Os-7), [M(η(6)-cym)(HL(9))Cl2] (M = Ru, Ru-HL(9); M = Os, Os-HL(9)) and [M(η(6)-cym)(L(10))Cl]Cl (M = Ru, Ru-10; M = Os, Os-10)

Compound Description: This series comprises ruthenium and osmium p-cymene half-sandwich complexes containing ligands based on a 4-chloroquinoline framework, similar to the antimalarial drug chloroquine. These complexes were synthesized and evaluated for their antimalarial activity. []

Relevance: Although lacking a piperidine ring, these complexes highlight the exploration of different metal complexes and ligands with antimalarial properties. This research underscores the broader context of drug development, demonstrating how varying structural modifications and metal coordination can influence biological activity. This information can be valuable when considering potential therapeutic applications for piperidine-containing compounds, like [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, in the context of infectious diseases. []

2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a)

Compound Description: This norcamphor derivative was designed as an uncompetitive NMDA receptor antagonist targeting the phencyclidine (PCP) binding site. It exhibits acceptable toxicity profiles in both MDCK (mimicking the blood-brain barrier) and N2a (neuronal) cell lines, suggesting a favorable therapeutic index. []

Relevance: Similar to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, this compound incorporates a piperidine ring. Its investigation as a potential therapeutic agent for neurodegenerative disorders emphasizes the relevance of piperidine-containing compounds in drug development targeting the central nervous system. []

Memantine

Compound Description: This compound is an FDA-approved NMDA receptor antagonist used for treating Alzheimer's disease. It serves as a reference compound for evaluating the toxicity profiles of novel NMDA receptor antagonists. []

Relevance: While not directly containing a piperidine ring, memantine provides a benchmark for assessing the safety and potential therapeutic index of novel NMDA receptor antagonists, including those containing a piperidine ring like [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. []

5-methoxy-N-ethyl-N-isopropyltryptamine (5-MeO-EIPT)

Compound Description: This tryptamine derivative was identified as a designer drug in Japan and subsequently classified as a controlled substance due to its psychotropic effects. []

Relevance: Although structurally distinct from [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, 5-MeO-EIPT highlights the potential for abuse associated with certain classes of psychoactive compounds. This knowledge underscores the importance of considering the potential for abuse and the need for appropriate regulation when developing and studying novel compounds with central nervous system activity, especially those containing amine functionalities. []

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide Derivatives (7a-q)

Compound Description: This series of compounds was synthesized and evaluated as potential drug candidates for Alzheimer’s disease. They were designed to inhibit acetylcholinesterase (AChE) activity. []

Relevance: These derivatives, like [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, possess a piperidine ring as a core structural element. Their exploration as potential AChE inhibitors further demonstrates the versatility of the piperidine scaffold in medicinal chemistry and its potential for targeting neurological disorders. []

8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

Compound Description: This is a novel nonpeptide agonist of the chemokine receptor CCR8, demonstrating high potency and efficacy in stimulating CCR8-mediated signaling pathways, including chemotaxis, inositol phosphate accumulation, and calcium release. []

Relevance: While LMD-009 does not directly contain a piperidine ring, its structural features, including a centrally located positively charged amine, share similarities with the structural motifs found in [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride. The study of LMD-009 and its analogs provides valuable insights into the structure-activity relationship of ligands targeting chemokine receptors and highlights the importance of specific structural features, such as a positively charged amine, for receptor binding and activation. This information can be useful when considering the potential biological activities of piperidine-containing compounds, given the presence of a tertiary amine in the target compound. []

Biphenyl-2-yl-carbamic acid 1-(2-{[4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl]methylamino}ethyl)piperidin-4-yl ester (TD-4208)

Compound Description: This compound is a novel inhaled muscarinic antagonist showing sustained bronchoprotective effects in animal models. It exhibits high potency and prolonged duration of action, suggesting potential as a once-daily treatment for respiratory diseases like chronic obstructive pulmonary disease (COPD). []

Relevance: This compound features two piperidine rings, emphasizing the importance of this structural motif for its pharmacological activity. The use of TD-4208 as a potential therapeutic for respiratory diseases highlights the broader application of piperidine-containing compounds, similar to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, in drug development. []

Tiotropium and Glycopyrronium

Compound Description: These are marketed long-acting muscarinic antagonists (LAMAs) used for the treatment of COPD. They serve as reference compounds for evaluating the efficacy and duration of action of novel inhaled muscarinic antagonists. []

Relevance: While structurally distinct from [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, tiotropium and glycopyrronium provide a benchmark for comparing the pharmacological profiles of novel muscarinic antagonists, including those containing a piperidine ring, in the context of respiratory diseases. []

1-Methyl-1-cyanoethyl dithiobenzoate (CPDB)

Compound Description: This compound is a reversible addition-fragmentation chain transfer (RAFT) agent used for controlling the polymerization of methacrylic monomers containing tertiary amine functional groups. []

Relevance: This RAFT agent highlights the use of piperidine-containing monomers in polymer chemistry, demonstrating the broader applicability of piperidine beyond medicinal chemistry. The polymerization of these monomers and their subsequent aqueous-solution behavior (e.g., LCST) showcase the potential of incorporating piperidine into functional polymeric materials. While not directly related to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride in terms of biological activity, it emphasizes the versatility of the piperidine ring as a building block in various chemical applications. []

Biphenyl-2-yl-carbamic acid 1-{9-[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl ester (THRX-198321)

Compound Description: This compound is a bifunctional molecule combining a muscarinic acetylcholine receptor (mAChR) antagonist and a β2-adrenoceptor (β2AR) agonist. It exhibits high affinity for both mAChR and β2AR and displays potent antagonist and agonist activities, respectively. []

Relevance: Similar to [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, this compound incorporates a piperidine ring. Its investigation as a bifunctional ligand highlights the potential of piperidine-containing compounds to interact with multiple targets, offering opportunities for developing novel therapeutic agents with dual mechanisms of action. []

N10-propargyl-5,8-dideazafolic acid (CB3717, ICI 155387, 1a)

Compound Description: This compound is a known tight-binding inhibitor of thymidylate synthase (TS), an enzyme involved in DNA synthesis. It serves as a reference compound for comparing the potency and cytotoxicity of novel TS inhibitors. []

Relevance: While structurally different from [2-(methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride, it demonstrates the use of nitrogen-containing heterocycles in the development of anticancer agents targeting specific enzymes. The comparison with novel quinazoline antifolates, which incorporate various substituents at the C2 position, including piperidine, highlights the importance of structural optimization for enhancing potency, solubility, and potential antitumor activity. []

Properties

CAS Number

1803588-55-7

Product Name

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride

IUPAC Name

N-methyl-N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine;trihydrochloride

Molecular Formula

C10H26Cl3N3

Molecular Weight

294.7 g/mol

InChI

InChI=1S/C10H23N3.3ClH/c1-11-5-6-12-7-10-13-8-3-2-4-9-13;;;/h11-12H,2-10H2,1H3;3*1H

InChI Key

UNHCKDCYPQODKY-UHFFFAOYSA-N

SMILES

CNCCNCCN1CCCCC1.Cl.Cl.Cl

Canonical SMILES

CNCCNCCN1CCCCC1.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.